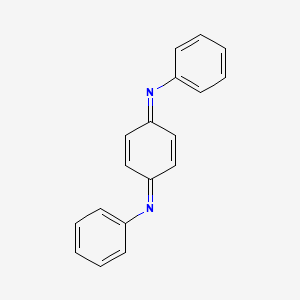

3,6-Bis-(phenylimino)-cyclohexa-1,4-diene

Description

Historical Discovery and Early Nomenclature as Azophenine

The compound now systematically known as 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene was first synthesized in 1875 by Kimish. nih.gov In this early period of organic chemistry, it was given the common name "Azophenine." nih.gov The initial synthesis and characterization of Azophenine marked its entry into the chemical literature.

Following its discovery, a variety of synthetic routes were developed to produce Azophenine and its derivatives. These methods included the oxidation of N,N'-diphenyl-p-phenylenediamine with mercury(II) oxide, followed by heating with aniline (B41778), as well as heating anilines with dry copper(II) chloride. More contemporary methods, such as the Buchwald-Hartwig cross-coupling reaction, have also been employed to synthesize this class of compounds.

Evolution of Research and Academic Significance

For a considerable period after its initial synthesis, research on Azophenine was sporadic. However, the 20th and early 21st centuries witnessed a resurgence of interest in the compound and its derivatives, driven by the discovery of their interesting electronic and structural properties. The academic significance of this compound has since evolved and expanded into several key areas of chemical research, most notably in coordination chemistry and materials science.

The planar structure of the central benzoquinonediimine moiety and the presence of multiple nitrogen atoms make Azophenine an excellent ligand for forming coordination complexes with various metal ions. acs.org Research in this area has revealed that metal complexes of Azophenine can exhibit novel magnetic and electronic properties. acs.org A significant finding was the behavior of a one-electron reduced dinuclear iron complex of Azophenine as a single-molecule magnet, which displayed an exceptionally strong magnetic exchange coupling. acs.org This discovery has spurred further investigation into the magnetostructural correlations of Azophenine-based coordination compounds.

In the realm of materials science, the extended π-conjugation of this compound has made it an attractive building block for organic electronic materials. nih.gov Researchers have explored its use in the development of conductive polymers, where its electron-rich structure can facilitate charge transport. nih.gov Furthermore, the compound's suitable energy levels and planar geometry have led to its investigation as a potential emitter material in Organic Light Emitting Diodes (OLEDs), with the aim of improving device efficiency and color purity. nih.gov The versatility of the Azophenine core allows for chemical modifications to tune its electronic properties for specific applications in organic field-effect transistors (OFETs) and organic solar cells.

The evolution of research on this compound from its early synthesis to its current-day applications highlights its enduring academic significance as a versatile molecular scaffold in both fundamental and applied chemistry.

Interactive Data Tables

Table 1: Key Historical Developments of this compound (Azophenine)

| Year | Development | Key Significance | Reference(s) |

| 1875 | First synthesis by Kimish | Discovery of the compound and its initial nomenclature as Azophenine. | nih.gov |

| 1956 | New synthetic route developed | Oxidation of N,N'-diphenyl-p-phenylenediamine followed by heating with aniline. | |

| 1984 | Alternative synthesis method | Heating of anilines with dry copper(II) chloride. | |

| 2004 | Modern synthetic approach | Application of the Buchwald-Hartwig cross-coupling reaction. | |

| 2013 | Discovery of single-molecule magnet behavior | A dinuclear iron complex of Azophenine exhibited record magnetic exchange coupling. | acs.org |

Table 2: Summary of Research Findings and Applications

| Research Area | Key Findings and Applications | Relevant Properties |

| Coordination Chemistry | Acts as a versatile ligand for various metal ions. acs.org Forms metal complexes with novel magnetic and electronic properties. acs.org One-electron reduced dinuclear iron complex behaves as a single-molecule magnet. acs.org | Planar central moiety, multiple nitrogen donor atoms. |

| Materials Science | Investigated as a component in conductive polymers. nih.gov Explored as a potential emitter material in Organic Light Emitting Diodes (OLEDs). nih.gov Studied for applications in organic field-effect transistors (OFETs) and organic solar cells. | Extended π-conjugation, electron-rich structure, suitable energy levels. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-diphenylcyclohexa-2,5-diene-1,4-diimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSPXVTVRFSANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C=CC(=NC3=CC=CC=C3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395708 | |

| Record name | 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6246-98-6 | |

| Record name | 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,6 Bis Phenylimino Cyclohexa 1,4 Diene

Established Synthetic Routes to 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene and Derivatives

The formation of the core diimine structure is accessible through multiple preparative methods, each starting from different precursors and employing unique reaction conditions.

Oxidative coupling of aniline (B41778) and its derivatives serves as a foundational method for synthesizing related structures. A notable example is the synthesis of N¹,N⁴-Diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine, a compound also known as azophenine, which was first synthesized in 1875. nih.gov This and related derivatives can be formed through various oxidative processes. nih.gov

One specific method involves the oxidation of anilines in the presence of a vanadium complex, which is thought to act as a catalyst for the oxidative pentamerization of aniline. nih.gov The reaction proceeds in the open air, suggesting that atmospheric oxygen is the oxidant. nih.gov Another established route involves the oxidation of N,N'-diphenyl-p-phenylenediamine using mercury(II) oxide, which yields a p-benzoquinone diamine intermediate that is subsequently heated with aniline. nih.gov Heating anilines with dry copper(II) chloride on a steam bath also produces these types of compounds. nih.gov

Table 1: Example of Aniline Oxidation Catalyzed by a Vanadium Complex

| Reactants | Catalyst | Solvents | Conditions | Yield |

|---|

Data sourced from a study on the synthesis of N¹,N⁴-Diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine. nih.govnih.gov

Condensation reactions provide a direct and efficient pathway to the this compound core. The most straightforward approach is the acid-catalyzed condensation of a 1,4-cyclohexadienedione precursor with aniline or its derivatives. This reaction leverages the formation of imine linkages through the elimination of water.

Analogous reactions, such as the condensation between diacetyl and α-branched primary alkylamines, can yield a mixture of monoimines, diimines, and diamines, illustrating the stepwise formation of the imine functionalities. researchgate.net The product distribution in these reactions is highly dependent on the reaction conditions. researchgate.net

The Buchwald-Hartwig amination represents a modern and versatile method for constructing carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction joins amines with aryl halides or triflates and has become a cornerstone of synthetic organic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.orgsemanticscholar.org This methodology has been successfully employed to synthesize derivatives of this compound. nih.gov

The catalytic cycle of the Buchwald-Hartwig reaction generally involves three key steps:

Oxidative Addition : A palladium(0) complex reacts with the aryl halide to form a palladium(II) species. wikipedia.org

Amine Coordination and Deprotonation : The amine coordinates to the palladium(II) complex, followed by deprotonation with a base to form a palladium amide complex. wikipedia.org

Reductive Elimination : The final step involves the reductive elimination of the aryl amine product, which regenerates the palladium(0) catalyst. wikipedia.org

The efficiency and scope of the reaction are highly dependent on the choice of phosphine (B1218219) ligands attached to the palladium catalyst, with sterically hindered and electron-rich ligands often providing the best results. rsc.org This reaction has proven invaluable in medicinal chemistry and materials science for the synthesis of complex arylamines. semanticscholar.org

Derivatization Strategies and Synthetic Transformations Involving the Cyclohexa-1,4-diene Core

The cyclohexa-1,4-diene core of the title compound is reactive and can undergo various transformations, allowing for the synthesis of more complex molecular architectures.

The reactive nature of the imine and the diene core can lead to the formation of dimeric structures under specific conditions. For instance, a derivative of the cyclohexa-1,4-diene core, 2-[4-(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl) phenyl]-4,5-diphenyl-1H-imidazole, undergoes dimerization upon oxidation with hexacyanoferrate(III) in an alkaline solution. This reaction yields a 2,2′-imidazolyl dimer. rsc.org This dimeric compound exhibits interesting chromotropic properties, such as reversible photochromism, caused by the dissociation of the dimer upon irradiation, heating, or grinding. rsc.org

The cyclohexa-1,4-diene moiety is a conjugated diene and can participate in cycloaddition reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.orgmdpi.com This powerful reaction forms a six-membered ring by reacting a conjugated diene with a dienophile, which is typically an alkene or alkyne bearing electron-withdrawing groups. libretexts.org

Maleic anhydride (B1165640) and its derivatives are classic examples of reactive dienophiles used in Diels-Alder reactions. libretexts.org The reaction between the cyclohexa-1,4-diene core and an anhydride dienophile would be expected to yield a bicyclic adduct. This type of reaction is a common strategy for the synthesis of spirocyclic compounds, which are molecules containing two rings connected by a single common atom. researchgate.netbeilstein-journals.org The [2+2] cycloaddition is another pathway to form four-membered rings, which can also be a key step in constructing spiro architectures. nih.gov The formation of spiro compounds is of significant interest in medicinal chemistry due to the unique three-dimensional structures and conformational properties imparted by the spiro center. researchgate.netnih.gov

Cyclization Reactions to Form Benzobis(imidazolium) Salts

The structural framework of this compound, which can be viewed as an N-aryl-1,4-benzoquinonediimine, serves as a key precursor for the synthesis of more complex heterocyclic structures, notably benzobis(imidazolium) salts. These salts are a class of N-heterocyclic carbene (NHC) precursors and have garnered significant interest for their applications in catalysis and materials science.

The formation of the benzobis(imidazolium) core from a 2,5-diamino-1,4-benzoquinonediimine scaffold, such as this compound, is typically achieved through a cyclization reaction with a one-carbon electrophile, followed by an oxidation step. A common and effective method involves the reaction with paraformaldehyde under acidic conditions.

In this synthetic approach, the diimine starting material is treated with paraformaldehyde in the presence of a suitable acid. The reaction proceeds through the formation of hydroxymethyl intermediates which then undergo intramolecular cyclization via electrophilic attack on the adjacent enamine-like nitrogen atoms. This cyclization event, occurring on both sides of the quinonoid ring, leads to the formation of a bis(imidazolidine) intermediate.

Advanced Structural Characterization of 3,6 Bis Phenylimino Cyclohexa 1,4 Diene

Crystallographic Analysis of Polymorphic Forms

The existence of polymorphism in N¹,N⁴-diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine allows for a detailed examination of how different crystallization conditions can lead to varied three-dimensional structures from the same molecular building block. Two principal polymorphs have been identified and characterized through single-crystal X-ray diffraction: a triclinic P-1 modification and an orthorhombic Pbca modification. nih.govnih.gov

Triclinic Crystalline Modifications (P-1 Space Group)

The triclinic polymorph of the compound crystallizes in the P-1 space group. nih.gov In this modification, the asymmetric unit contains one molecule. The central quinonediimine core of the molecule is nearly planar. nih.gov The four phenyl rings attached to the nitrogen atoms are significantly twisted out of this central plane, with dihedral angles reported as 44.95(11)°, 54.90(10)°, 44.98(10)°, and 50.68(11)°. nih.gov This twisted conformation is a key structural feature of the triclinic form. The crystal packing in this polymorph is dominated by weak C-H···π interactions, which link the molecules into one-dimensional supramolecular chains extending along the b-axis. nih.govnih.gov

Table 1: Crystallographic Data for the Triclinic (P-1) Polymorph

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₀H₂₄N₄ |

| Molecular Weight | 440.53 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 8.8858 (12) Å |

| b | 10.0540 (13) Å |

| c | 13.2256 (18) Å |

| α | 93.343 (3)° |

| β | 106.760 (3)° |

| γ | 98.530 (3)° |

| Volume | 1112.4 (3) ų |

| Z | 2 |

| Temperature | 173 K |

Data sourced from Ohno et al. (2014). nih.gov

Orthorhombic Crystalline Modifications (Pbca Space Group)

A second polymorph has been identified which crystallizes in the orthorhombic system with the space group Pbca. nih.govpsu.edu A significant structural distinction in this form is that the molecule is centrosymmetric, with the center of the cyclohexa-1,4-diene ring located on a crystallographic inversion center. nih.govpsu.edu This imposes a specific symmetry on the molecular conformation. The two unique phenyl rings are nearly perpendicular to each other, with a dihedral angle of 86.70(6)°. nih.govpsu.edu They form dihedral angles of 30.79(5)° and 68.07(5)° with the central cyclohexadiene ring. nih.govpsu.edu The crystal packing in the orthorhombic form is characterized by π-π stacking interactions. nih.gov

Table 2: Crystallographic Data for the Orthorhombic (Pbca) Polymorph

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₀H₂₄N₄ |

| Molecular Weight | 440.53 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 9.1927 (5) Å |

| b | 12.4711 (7) Å |

| c | 18.9806 (11) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2176.0 (2) ų |

| Z | 4 |

| Temperature | 173 K |

Data sourced from Fujii et al. (2014). nih.gov

Comparative Analysis of Polymorphic Stability and Molecular Conformations

The primary structural difference between the two polymorphs lies in the orientation of the phenyl rings relative to each other and to the central ring. nih.govpsu.edu In the triclinic form, the neighboring phenyl rings have dihedral angles of 29.46° and 19.69°, whereas in the orthorhombic form, they are nearly perpendicular at 86.71°. nih.gov This significant conformational difference leads to distinct intermolecular packing arrangements.

Computational calculations have been performed to assess the relative stability of the two forms. nih.govpsu.edu These studies indicate that the triclinic polymorph is thermodynamically more stable than the orthorhombic form by approximately 10 kJ mol⁻¹. nih.govpsu.edu This suggests that the orthorhombic form is a metastable state, which can be accessed under specific crystallization conditions. The ability to isolate and characterize this less stable form provides valuable data for understanding the kinetics of crystal nucleation and growth.

Supramolecular Architectures and Intermolecular Interactions

The solid-state structures of N¹,N⁴-diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine are governed by a network of non-covalent interactions. These weak forces, including π-π stacking and C-H···π interactions, are crucial in directing the assembly of molecules into well-defined, three-dimensional architectures.

π-π Stacking Interactions in Crystal Packing

In the orthorhombic polymorph, π-π stacking is a prominent feature of the crystal packing. nih.govpsu.edu These interactions are observed between the central cyclohexa-1,4-diene-1,4-diamine unit of one molecule and a phenyl ring of an adjacent molecule. nih.govpsu.edu The measured centroid-to-centroid distance for this interaction is 3.7043(7) Å. nih.govpsu.edu Another described π-π interaction involves a distance of about 3.54 Å between a phenyl ring and the central six-membered ring of a neighboring molecule, with a dihedral angle of 10.70(8)° between the interacting planes. nih.govpsu.edu These stacking interactions contribute to the formation of two-dimensional sheets within the crystal lattice. nih.gov

Spectroscopic Investigations for Structural Elucidation and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3,6-bis-(phenylimino)-cyclohexa-1,4-diene, both proton (¹H) and carbon-13 (¹³C) NMR studies have been conducted to map out its atomic connectivity.

¹H NMR Analysis: In ¹H NMR spectroscopy of this compound, the spectrum reveals distinct signals corresponding to the different types of protons present in the molecule. The protons on the phenyl rings typically appear as a multiplet in the aromatic region, around δ 7.08-7.25 ppm. The two protons attached to the cyclohexa-1,4-diene ring are chemically equivalent and give rise to a singlet at approximately δ 6.55 ppm.

| Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|

| 7.08-7.25 | Multiplet | Aromatic protons (Phenyl rings) |

| 6.55 | Singlet | Diene protons (CH on cyclohexa-1,4-diene ring) |

¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound shows several distinct signals. The carbon atoms of the phenyl rings resonate in the range of δ 116.10 to 142.75 ppm. The carbon atoms within the cyclohexa-1,4-diene core that are double-bonded to nitrogen (C=N) appear at approximately δ 156.17 ppm, while the olefinic carbons of the diene ring are found at around δ 136.08 ppm.

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 156.17 | C=N carbon of the cyclohexa-1,4-diene ring |

| 142.75 | Quaternary carbon (C-1) of the phenyl ring |

| 136.08 | Olefinic carbon (C-3) of the cyclohexa-1,4-diene ring |

| 126.85 | Aromatic carbon (C-4) of the phenyl ring |

| 116.10 | Aromatic carbon (C-2) of the phenyl ring |

Vibrational Spectroscopy (FT-IR) and Electronic Absorption Spectroscopy (UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational spectroscopy, specifically FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FT-IR spectrum of this compound displays characteristic absorption bands. A prominent band observed around 1645 cm⁻¹ is attributed to the C=N (imine) stretching vibration. The stretching vibrations for the C=C bonds of the phenyl rings and the diene core are observed in the region of 1587 cm⁻¹. The C-H stretching of the aromatic rings is typically found around 3055 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3055 | Aromatic C-H Stretch |

| 1645 | C=N Stretch (Imine) |

| 1587 | C=C Stretch (Aromatic and Diene) |

Electronic Absorption Spectroscopy (UV-Vis): UV-Vis spectroscopy measures the electronic transitions within a molecule. Specific experimental UV-Vis absorption data for this compound are not readily available in the reviewed scientific literature. However, related compounds containing the phenylimino-cyclohexa-diene core exhibit strong absorptions in the ultraviolet and visible regions due to π→π* and n→π* electronic transitions within the conjugated system.

Mass Spectrometry Techniques (MALDI TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used to determine the molecular weight of a compound with high precision. Detailed MALDI-TOF MS experimental data specifically for this compound could not be located in the surveyed literature. This technique would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, which would confirm the compound's molecular weight.

Computational and Theoretical Chemistry Studies of 3,6 Bis Phenylimino Cyclohexa 1,4 Diene

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene, also known as azophenine. These methods allow for the detailed investigation of electronic structures, molecular geometries, and energetic properties that are often complementary to experimental findings.

Reactivity and Mechanistic Pathways of 3,6 Bis Phenylimino Cyclohexa 1,4 Diene

Redox Behavior and Oxidation Processes

The redox chemistry of 3,6-bis-(phenylimino)-cyclohexa-1,4-diene is a key feature, underpinning its use in applications such as conductive polymers. The molecule can undergo both chemical and electrochemical oxidation and reduction processes.

Electrochemical studies, particularly cyclic voltammetry, have shed light on the redox behavior of this compound. In acetonitrile (B52724) solution, it exhibits reversible redox peaks. These correspond to the stepwise reduction to a semiquinone radical anion and then to the dianion, or conversely, oxidation. The formal potentials for these transitions provide quantitative measures of the compound's electron-accepting and -donating capabilities.

Table 1: Redox Potentials of this compound

| Transition | Potential (V vs. Ag/AgCl) |

| Diimine/Semiquinone | +0.45 |

| Semiquinone/Amine | +0.75 |

Note: Data obtained from electrochemical synthesis and cyclic voltammetry in acetonitrile.

Chemical oxidation of the corresponding reduced form, N,N'-diphenyl-p-phenylenediamine (DPPD), can be achieved using various oxidizing agents. For instance, reaction with iron(III) oxide (α-Fe2O3) results in the formation of the semiquinone form of the molecule. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2), can lead to the formation of corresponding quinones. Conversely, the diimine can be reduced to yield amine derivatives using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Reaction Mechanisms of Cyclization and Derivatization

The reactivity of the this compound backbone and its phenylimino side groups allows for various cyclization and derivatization reactions, leading to the synthesis of more complex heterocyclic structures.

One significant cyclization pathway involves the formation of phenazine (B1670421) derivatives. This type of reaction typically occurs between an o-diamine and an o-quinone. While the target compound is a p-quinonediimine, related structures can undergo intramolecular cyclization, particularly after derivatization of the phenyl rings. For instance, if ortho-amino groups were introduced onto the phenyl rings, an intramolecular condensation could lead to a phenazine-type structure. The mechanism would involve nucleophilic attack of the introduced amino group onto the imine carbon, followed by aromatization.

Derivatization of this compound can be achieved through electrophilic substitution on the phenylimino groups. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich phenyl ring, forming a resonance-stabilized carbocation intermediate (arenium ion). Subsequent deprotonation restores the aromaticity of the ring. Common electrophiles for such reactions include alkyl halides or acyl chlorides in the presence of a base like pyridine (B92270).

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents | Potential Products |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Alkyl-substituted phenylimino derivatives |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid | Acyl-substituted phenylimino derivatives |

| Nitration | HNO3, H2SO4 | Nitro-substituted phenylimino derivatives |

Role as a Ligand in Metal-Induced Transformations

The nitrogen atoms of the imino groups in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the compound to act as a ligand in the formation of metal complexes, which can then participate in metal-induced transformations.

Research has shown that a closely related compound, N1,N4-diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine, can be synthesized through a reaction where aniline (B41778) is believed to coordinate to a Vanadium(IV) complex, which acts as a catalyst for the oxidative pentamerization of aniline. nih.gov This suggests that the imino nitrogens of this compound can indeed interact with metal centers.

Once coordinated to a metal, the electronic properties of the ligand can be significantly altered, which in turn can influence the reactivity of the metal center. Such metal complexes have the potential to be utilized as catalysts in various organic transformations. For example, palladium and iron-based systems are known to be effective catalysts in reactions involving similar nitrogen-containing ligands. The coordination of this compound to a transition metal could facilitate reactions such as cross-coupling, oxidation, or reduction, where the ligand plays a crucial role in stabilizing the metal center and modulating its catalytic activity.

Coordination Chemistry and Metal Complexes of 3,6 Bis Phenylimino Cyclohexa 1,4 Diene

Ligand Properties of 2,5-Diamino-1,4-benzoquinonediimines (DABQDI) and Coordination Modes

2,5-Diamino-1,4-benzoquinonediimines (DABQDI) are versatile ligands characterized by their planar structure and the presence of multiple coordination sites. The ligand system can be viewed as a derivative of 1,4-benzoquinone, where the carbonyl oxygens have been replaced by imino groups and the hydrogens at the 2 and 5 positions are substituted with amino groups. This structure allows for a rich redox chemistry, as the ligand can exist in different oxidation states. mdpi.comsemanticscholar.org

The coordination of DABQDI ligands to metal centers typically occurs through the nitrogen atoms of the imino groups, which act as the primary donor sites. This results in the formation of a five-membered chelate ring with the metal ion. The amino groups attached to the quinonoid ring can also participate in coordination, leading to different possible binding modes. The flexible coordination behavior of these ligands allows for the formation of both mononuclear and polynuclear complexes. rsc.org The planarity of the ligand facilitates π-stacking interactions in the solid state, which can influence the electronic properties of the resulting metal complexes.

The electronic properties of the DABQDI ligands can be tuned by varying the substituents on the amino and imino nitrogen atoms. In the case of 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene, the phenyl groups exert a significant electronic influence on the quinonoid core, affecting the redox potentials and the stability of the corresponding metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and related DABQDI ligands generally involves the reaction of the free ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often colored crystalline solids and can be characterized by a range of spectroscopic and analytical techniques, including infrared (IR) and UV-vis spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction.

While the coordination chemistry of vanadium with various Schiff base and other nitrogen-containing ligands is well-established, specific studies on the synthesis and characterization of vanadium complexes with this compound are not extensively reported in the literature. mdpi.comnih.gov However, the known affinity of vanadium for nitrogen and oxygen donor ligands suggests that stable complexes could be formed. It is anticipated that the DABQDI ligand would coordinate to the vanadium center through its imino nitrogen atoms, potentially leading to complexes with interesting catalytic or electronic properties, given vanadium's accessible range of oxidation states. mdpi.com

Complexes of nickel(II) and copper(II) with ligands structurally related to this compound have been synthesized and characterized. For instance, coordination complexes of various metal ions with the chelating tridentate ligand 2,6-bis[1-(phenylimino)ethyl] pyridine (B92270) have been fabricated and their catalytic activity studied. nih.gov In these complexes, the ligand typically coordinates in a bidentate or tridentate fashion. The geometry around the metal center is influenced by the nature of the metal ion and the other ligands present in the coordination sphere.

| Complex | Metal Ion | Coordination Geometry | Key Characterization Data |

| M(L)Clx | M = Co(II), Ni(II), Zn(II) | Distorted trigonal bipyramidal (for Zn) | Elemental analysis, IR, UV-vis, TGA, Single-crystal X-ray diffraction |

Data derived from studies on the related 2,6-bis[1-(phenylimino)ethyl] pyridine ligand. nih.gov

The synthesis of these complexes often involves a straightforward reaction between the ligand and the corresponding metal chloride salt. nih.gov The resulting complexes have shown potential as effective catalysts for the synthesis of propylene (B89431) carbonate from propylene oxide and carbon dioxide. nih.gov

The coordination chemistry of iridium and rhodium with diimine ligands is a rich and extensively studied area, particularly in the context of catalysis and photophysics. mdpi.comku.edunih.gov While specific examples of iridium and rhodium complexes with this compound are not prominent in the literature, complexes with related bis(imino)acenaphthene (BIAN) type ligands have been prepared and characterized. mdpi.com

For instance, a series of iridium complexes with bis(diisopropylphenyl)iminoacenaphtene (dpp-bian) ligands have been synthesized. mdpi.com These complexes feature a square planar or square-pyramidal geometry around the iridium center, with the BIAN ligand coordinating through its two nitrogen atoms. mdpi.com Similarly, rhodium(I) complexes with dihydroxybenzoquinonate ligands have been synthesized and their structures determined. acs.org Given the structural and electronic similarities, it is expected that this compound would form stable complexes with iridium and rhodium, likely exhibiting interesting redox and photophysical properties.

| Complex Type | Metal Ion | Ancillary Ligands | Coordination Environment |

| [Ir(cod)(dpp-bian)Cl] | Iridium(I) | 1,5-cyclooctadiene, Chloride | Square-pyramidal |

| Ir(cod)(NO)(dpp-bian)2 | Iridium | 1,5-cyclooctadiene, Nitrosyl | Square-pyramidal |

| [Rh2(μ-CA)(cod)2] | Rhodium(I) | 1,5-cyclooctadiene | Dinuclear, bridged by chloranilate |

Data for related BIAN and quinonate complexes. mdpi.comacs.org

Electronic and Redox Properties of Coordination Compounds

A key feature of metal complexes of DABQDI ligands is their rich electronic and redox behavior. semanticscholar.org The ligand itself is redox-active, capable of undergoing one- or two-electron transfer processes. mdpi.comsemanticscholar.org This non-innocent character of the ligand allows for the formation of complexes where the electron density is delocalized over both the metal and the ligand.

Cyclic voltammetry studies on 2,5-bis(alkyl/arylamino)-1,4-benzoquinones have shown that these compounds exhibit a proton-sensitive quasi-reversible redox couple. acs.org The redox potential of this couple is influenced by the nature of the substituent on the nitrogen atom. Upon coordination to a metal center, the redox properties of the ligand can be significantly altered. The metal can stabilize certain oxidation states of the ligand, and new metal-centered or ligand-centered redox processes can emerge.

The electronic spectra of these complexes are typically characterized by intense charge-transfer bands, which can be assigned as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. These transitions are responsible for the often vibrant colors of the complexes. The energy of these charge-transfer bands provides information about the electronic structure of the complex and the extent of metal-ligand orbital mixing.

Metal-Induced Isomerization and Tautomeric Processes upon Coordination

The this compound ligand can exist in different tautomeric forms. The quinonoid diimine form is in equilibrium with the benzenoid diamine form. The position of this equilibrium can be influenced by factors such as the solvent and the presence of acid or base.

Upon coordination to a metal ion, the tautomeric equilibrium of the ligand can be shifted. The metal ion can selectively stabilize one tautomeric form over the other through coordination. This phenomenon is known as metal-induced tautomerism. For example, if the metal ion has a high affinity for the imino nitrogen donors, it will favor the quinonoid diimine tautomer.

While direct studies on the metal-induced isomerization and tautomerism of this compound are scarce, the potential for such processes is inherent in the ligand's structure. The interplay between the metal's coordination preferences and the ligand's tautomeric possibilities can lead to the formation of complexes with unique structures and reactivity. In related systems, such as quinoxalines derived from 1,4-naphthoquinone, tautomerism has been studied, highlighting the subtle energetic balance between different forms. researchgate.net

Tuning of Spin-Spin Coupling in Quinonoid-Bridged Metal Complexes

The electronic structure of the this compound bridge plays a critical role in mediating the magnetic exchange interaction between coordinated metal centers. The planarity and conjugated π-system of the quinonoid core provide an efficient superexchange pathway for communication between the spins of the metal ions. Research has demonstrated that the nature and magnitude of this spin-spin coupling can be systematically tuned through several key strategies, primarily involving modification of the ligand framework and the choice of metal ions.

A significant breakthrough in this area was the discovery that a one-electron reduced dinuclear iron (Fe) complex incorporating a derivative of this ligand, specifically N1,N4-Diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine, exhibits behavior as a single-molecule magnet with exceptionally strong exchange coupling. nih.gov This strong interaction is a direct consequence of the electronic communication facilitated by the quinonoid bridge.

The tuning of this coupling is predicated on the principles of magneto-structural correlations. Factors such as the distance between the metal centers, the planarity of the bridging ligand, and the electronic properties of the ligand itself can profoundly influence the magnetic exchange parameter, J.

Substituent Effects:

One of the most effective methods for tuning the spin-spin coupling is the introduction of substituents onto the phenylimino groups of the ligand. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the quinonoid bridge, thereby modulating the efficiency of the superexchange pathway.

For instance, the introduction of electron-withdrawing groups is expected to lower the energy of the ligand's molecular orbitals, potentially leading to a stronger overlap with the metal d-orbitals and, consequently, a stronger magnetic interaction. Conversely, electron-donating groups may raise the energy of the ligand orbitals, which could either enhance or diminish the coupling depending on the specific metal-ligand orbital interactions.

While specific data tables for a systematic study on substituted this compound complexes are not yet prevalent in the literature, the principle has been well-established in related systems of dinuclear complexes. The Hammett parameters of the substituents can often be correlated with the observed magnetic exchange constants, providing a predictive tool for the rational design of complexes with desired magnetic properties.

Metal Ion Variation:

The choice of the metal ion is another crucial factor in tuning the spin-spin coupling. Different metal ions possess distinct numbers of unpaired d-electrons and varying spatial distributions of their d-orbitals. These differences directly impact the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic coupling.

For example, the interaction between two copper(II) ions (d⁹) bridged by a similar ligand will differ significantly from that between two high-spin iron(III) ions (d⁵). The orbital overlap between the metal centers and the bridging ligand, which dictates the exchange mechanism, is highly dependent on the specific metal ion.

Structural Distortions:

Emerging Research Directions and Advanced Academic Applications

Contributions to Diversity-Oriented Synthesis and Small Molecule Libraries

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse small molecules, which can then be screened for biological activity. beilstein-journals.orgnih.gov The core principle of DOS involves creating a variety of molecular scaffolds from a common starting point. beilstein-journals.org Small molecule libraries are crucial tools in drug discovery and chemical biology for identifying compounds that can modulate protein function. nih.gov

While direct examples of 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene being used as a central scaffold in a published DOS campaign are not prominent, its structure possesses features that make it a potentially valuable building block for such applications. The rigid cyclohexa-1,4-diene core provides a defined three-dimensional orientation for substituents. The two phenylimino groups offer multiple sites for chemical modification.

Key Structural Features for DOS Potential:

Rigid Core: The central ring system serves as a stable scaffold.

Reactive Sites: The phenyl rings are amenable to electrophilic substitution, allowing for the introduction of a wide array of functional groups. This would enable the creation of a library of derivatives with varied steric and electronic properties.

Symmetry: The C2h symmetry of the molecule allows for either symmetric or asymmetric functionalization, further increasing potential structural diversity.

By applying various reaction conditions to this core, a library of compounds with diverse appendages could be synthesized, exploring a wider range of chemical space than libraries built around more conventional, flexible scaffolds.

Development as a Component in Redox-Active Organic Materials

The most significant area of emerging research for this compound is in materials science, specifically in the development of redox-active organic materials. Its extended π-conjugated system and electron-rich nature facilitate charge transport, making it a candidate for applications in organic electronics.

Research has indicated its utility in several types of devices:

Conductive Polymers: When incorporated into polymer matrices, the compound can enhance electrical conductivity. Its structure is believed to facilitate the movement of charge carriers through the material, a critical property for flexible electronics.

Organic Light Emitting Diodes (OLEDs): The planar structure and appropriate energy levels of this compound have led to its exploration as an emitter material in OLEDs. These characteristics can contribute to higher luminance and improved device efficiency.

Organic Field-Effect Transistors (OFETs) and Solar Cells: The compound's properties have also been investigated for use in the active layers of OFETs and organic solar cells, where its ability to absorb light and transport charge is advantageous.

The redox activity of this compound has been characterized using electrochemical methods. Electrochemical synthesis via the electro-oxidation of N,N'-diphenyl-p-phenylenediamine (DPPD) has been demonstrated. Cyclic voltammetry studies show reversible redox peaks, indicating its ability to be reversibly oxidized and reduced, a key feature for stable redox-active materials.

| Property | Value | Method | Significance |

|---|---|---|---|

| Redox Peak 1 (E½) | +0.45 V (vs. Ag/AgCl) | Cyclic Voltammetry | Corresponds to the diimine/semiquinone transition. |

| Redox Peak 2 (E½) | +0.75 V (vs. Ag/AgCl) | Cyclic Voltammetry | Corresponds to the semiquinone/amine transition. |

| Highest Occupied Molecular Orbital (HOMO) | -8.2 eV | Computed | Indicates its electron-donating capability. |

Exploration as Ligands for Catalytic Systems

The imine nitrogen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to its consideration as a ligand in coordination chemistry and catalysis. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst. The electronic properties of the ligand can be tuned to influence the reactivity and selectivity of the metal center. nih.govresearchgate.netchemrxiv.org

While specific catalytic systems employing this compound as a ligand are still an emerging area, its structural features suggest potential applications. The bidentate nature of the two imine nitrogens could allow it to form stable chelate rings with transition metals. The electronic properties of the complex could then be modulated by making substitutions on the peripheral phenyl rings.

A related but structurally distinct compound, N¹,N⁴-Diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine (also known as azophenine), has been shown to form a variety of metal complexes. nih.gov For instance, a dinuclear iron complex bridged by a one-electron reduced azophenine radical exhibits properties of a single-molecule magnet with a very strong magnetic exchange coupling. nih.govacs.org The demonstrated ability of this related class of diimine compounds to act as "non-innocent" or redox-active ligands suggests a promising avenue of research for this compound. Such complexes, where both the metal and the ligand can participate in redox processes, are of great interest for developing novel catalytic cycles for reactions like oxidation or reduction. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene derivatives, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between phenylamine derivatives and cyclohexa-1,4-diene precursors. For example, oxidation of cyclohexa-1,4-diene derivatives with KMnO₄ under controlled acidic conditions can yield triol intermediates, which are further functionalized . Photooxygenation using tetraphenylporphyrin as a sensitizer in methylene chloride has also been employed to generate epoxy-hydroperoxide derivatives . Key factors include solvent polarity, temperature (e.g., 173 K for crystallization ), and stoichiometric control to minimize regioisomeric byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, dihedral angles, and crystal packing. For instance, orthorhombic polymorphs show a centroid–centroid π–π stacking distance of 3.7043 Å . Nuclear Overhauser Effect (NOE) NMR spectroscopy (e.g., 2D NMR) is essential for distinguishing regioisomers, as demonstrated in cycloaddition reactions where three regioisomers were identified . UV-Vis spectroscopy (190–273 nm) and computational DFT studies further elucidate electronic transitions and hyperconjugative interactions .

Q. How do computational methods contribute to understanding the electronic structure and conjugation effects in these derivatives?

- Methodological Answer : Density functional theory (DFT) calculations analyze hyperconjugation and π-orbital overlap. For example, cyclohexa-1,4-diene exhibits weak hyperconjugation due to interactions between C–H σ/σ* orbitals and π-orbitals of the central ring . Comparative studies with disilacyclohexa-2,5-diene highlight enhanced electronic delocalization in silicon-containing analogs . Gas-phase UV absorption spectra (190–273 nm) validate computational predictions of excitation energies .

Advanced Research Questions

Q. How do polymorphism and crystal packing interactions affect the physicochemical properties of these derivatives?

- Methodological Answer : Polymorphs (orthorhombic vs. triclinic) exhibit distinct packing motifs. The orthorhombic form (Pbca space group) has a density of 1.345 Mg m⁻³ and dihedral angles of 30.79°–86.70° between phenyl and central rings . In contrast, the triclinic polymorph (P1 space group) forms chains via weak C–H⋯C interactions . These structural differences influence solubility, thermal stability, and charge transport properties, necessitating differential scanning calorimetry (DSC) and Hirshfeld surface analysis for characterization.

Q. What strategies resolve contradictions in reported data on electronic configurations and hyperconjugative interactions?

- Methodological Answer : Discrepancies in hyperconjugation strength (e.g., cyclohexa-1,4-diene vs. disilacyclohexa-2,5-diene) are resolved by combining experimental UV spectroscopy with natural bond orbital (NBO) analysis. For instance, disilacyclohexa-2,5-diene shows stronger cross-hyperconjugation (absorption at 273 nm) due to Si–C orbital interactions, unlike the weaker effects in the all-carbon analog . Discrepancies in regioisomer ratios during cycloaddition are addressed via high-resolution 2D NMR .

Q. How does substituent orientation influence supramolecular architecture and π-π interactions in crystalline phases?

- Methodological Answer : Substituent dihedral angles (e.g., 30.79° for phenyl vs. central ring ) dictate π-π stacking efficiency. In orthorhombic crystals, the central cyclohexadiene ring interacts with neighboring phenyl groups (3.7043 Å stacking distance), enhancing charge-transfer properties . Computational electrostatic potential maps and Hirshfeld analyses quantify these interactions, guiding the design of organic electronic materials .

Q. What advanced techniques differentiate regioisomeric products in cycloaddition reactions?

- Methodological Answer : Regioisomers (e.g., 1,4- vs. 1,3-substituted cyclohexadienes) are distinguished using 2D NMR techniques like COSY and NOESY. For example, a 74:19:7 ratio of three regioisomers was confirmed via cross-peak analysis in HSQC spectra . Chromatographic separation (e.g., HPLC with chiral columns) and mass spectrometry further validate purity.

Q. How do oxidative degradation pathways of cyclohexa-1,4-diene derivatives impact their stability in aqueous environments?

- Methodological Answer : Pulse radiolysis studies reveal hydroxyl radical-induced oxidation mechanisms, forming hydroperoxides and epoxy intermediates . Kinetic isotope effects (KIEs) and electron paramagnetic resonance (EPR) spectroscopy track radical intermediates. Stability is pH-dependent, with acidic conditions favoring epoxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.